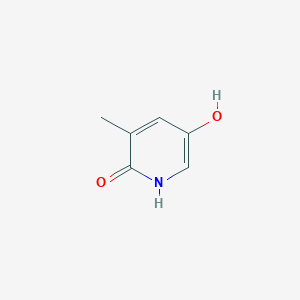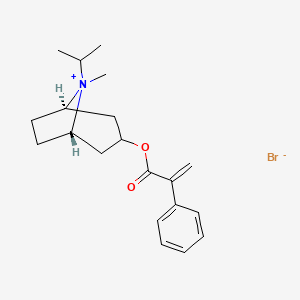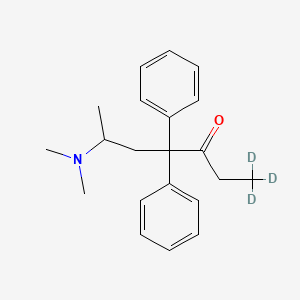
7-Hydroxy-3,4-dihydrocadalin
Overview
Description
7-Hydroxy-3,4-dihydrocadalin is a naturally occurring compound known for its significant biological activities. It is primarily found in certain plant species and has been studied for its potential therapeutic effects, particularly in the context of neuropathic pain and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3,4-dihydrocadalin typically involves the extraction from natural sources followed by purification processes. The specific synthetic routes and reaction conditions are not extensively documented in the literature. general organic synthesis techniques such as solvent extraction, chromatography, and crystallization are employed to isolate and purify the compound .
Industrial Production Methods: Industrial production methods for this compound are not well-established due to its primary extraction from natural sources. The scalability of these methods remains a challenge, and further research is needed to develop efficient industrial production techniques .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-3,4-dihydrocadalin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed: The major products formed from these reactions are often derivatives of this compound with modified functional groups, which can exhibit enhanced or altered biological activities .
Scientific Research Applications
Chemistry: It serves as a model compound for studying natural product synthesis and reaction mechanisms.
Biology: The compound is investigated for its role in cellular processes and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3,4-dihydrocadalin involves its interaction with various molecular targets and pathways:
Antioxidant Properties: The compound exhibits antioxidant activity, reducing oxidative stress in cells.
Anti-inflammatory Effects: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Neuropathic Pain Relief: The compound interacts with serotonin receptors and inhibits guanylyl cyclase, contributing to its antinociceptive effects
Comparison with Similar Compounds
Silymarin: Another polyphenolic compound with antioxidant and anti-inflammatory properties.
Quercetin: Known for its antioxidant activity and potential therapeutic effects in various diseases.
Curcumin: A well-studied compound with anti-inflammatory and antioxidant properties.
Uniqueness: 7-Hydroxy-3,4-dihydrocadalin is unique due to its specific interaction with serotonin receptors and its potent antinociceptive effects, which are comparable to those of pregabalin but without affecting motor activity .
Properties
IUPAC Name |
3,8-dimethyl-5-propan-2-yl-5,6-dihydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h5,7-9,12,16H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHICMXANUYYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2=C1C=C(C(=C2)C)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 7-Hydroxy-3,4-dihydrocadalin?
A1: this compound, a sesquiterpenoid isolated from the Mexican medicinal plant Heterotheca inuloides, exhibits a variety of biological activities. It has demonstrated:
- Cytotoxic activity: It shows cytotoxic effects against several solid tumor cell lines. []
- Antioxidant activity: It inhibits both autoxidative and microsomal lipid peroxidation. [, ]
- Antinociceptive activity: It exhibits significant antinociceptive effects in inflammatory pain models, potentially by activating peripheral 5-HT1 serotonergic receptors. [, ]
- Anti-inflammatory activity: It displays anti-inflammatory effects, particularly in a croton oil-induced ear edema model, likely through inhibition of COX-1. []
- Antibacterial activity: It shows potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). []
Q2: What is the mechanism of action for the antinociceptive effect of this compound?
A: Research suggests that the antinociceptive effect of this compound is mediated, at least in part, through the activation of peripheral 5-HT1 serotonergic receptors. [] This conclusion is supported by studies using selective receptor antagonists, where pretreatment with 5-HT1 receptor antagonists significantly reduced the antinociceptive effect of this compound in the formalin test. Further research is needed to fully elucidate the specific subtypes of 5-HT1 receptors involved and to explore other potential mechanisms.
Q3: Does this compound exhibit selectivity towards COX-1 or COX-2 enzymes?
A: In vitro studies indicate that this compound preferentially inhibits COX-1 over COX-2. It demonstrated an IC50 of 22 µM for COX-1 and a much higher IC50 of 526 µM for COX-2. [] This selectivity for COX-1 may contribute to its anti-inflammatory effects observed in the croton oil-induced edema model.
Q4: What are the potential applications of this compound based on its biological activities?
A4: The diverse biological activities of this compound suggest several potential applications:
- Anticancer agent: Its cytotoxic activity against tumor cells warrants further investigation for its potential use in cancer therapy. []
- Pain management: The antinociceptive properties, particularly in inflammatory pain, make it a promising candidate for developing novel analgesics. [, ]
- Anti-inflammatory drug development: The anti-inflammatory effects, possibly linked to COX-1 inhibition, could be further explored for treating inflammatory conditions. []
- Antibacterial agent: Its potent activity against Gram-positive bacteria, including drug-resistant strains like MRSA, highlights its potential for developing new antibacterial therapies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B3329446.png)


![5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3329464.png)
![Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3329480.png)




![2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329517.png)
![2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329523.png)
![2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329525.png)
